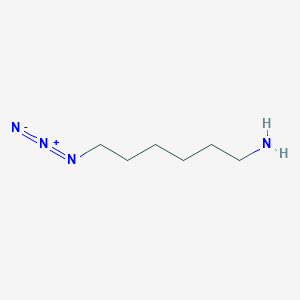

6-Azidohexan-1-amine

Vue d'ensemble

Description

6-Azidohexan-1-amine: is an organic compound with the molecular formula C6H14N4 . It is characterized by the presence of an azide group (-N3) attached to a hexylamine chain. This compound is often used in various chemical reactions and research applications due to its unique reactivity and functional properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexanol with sodium azide in a solvent such as dimethylformamide (DMF) under heating conditions . The reaction proceeds as follows:

6-chloro-1-hexanol+NaN3→this compound+NaCl

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Azidohexan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Click Chemistry:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions.

Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.

Major Products:

Triazoles: Formed from click chemistry reactions.

Amines: Formed from reduction reactions.

Applications De Recherche Scientifique

Bioconjugation and Drug Delivery

6-Azidohexan-1-amine serves as a valuable linker in bioconjugation processes. It can be used to attach therapeutic agents or imaging probes to biomolecules such as proteins and peptides. This application is particularly relevant in the development of targeted drug delivery systems.

Case Study: Azidation of Biopolymers

Research has demonstrated the successful azidation of agarose-based hydrogels using sodium azide, where this compound was employed to introduce functional groups that enhance the physical, chemical, and biological properties of the hydrogels. This modification allows for improved drug loading and release profiles in therapeutic applications .

Click Chemistry Applications

The azido group in this compound is highly reactive towards alkynes, making it an ideal candidate for click chemistry reactions. These reactions are pivotal in synthesizing complex molecules in a straightforward manner.

Example: Synthesis of Triazoles

In a study involving the synthesis of 1,4-disubstituted triazoles, this compound was utilized as a precursor. The resulting triazoles have shown potential as inhibitors for various biological targets, including HIV protease . This illustrates the compound's utility in developing new therapeutic agents.

Imaging Probes

The compound has also been explored for its potential in developing imaging probes for positron emission tomography (PET) and other imaging modalities. Its ability to form stable conjugates with radiolabels enhances the visualization of biological processes in vivo.

Case Study: Development of HDAC Imaging Probes

A notable application involves the synthesis of radiolabeled histone deacetylase (HDAC) imaging probes using this compound as a linker. These probes allow for non-invasive imaging of HDAC expression in tumors, providing insights into cancer biology and aiding in treatment planning . The specific binding affinity of these probes to HDACs has been confirmed through competitive binding assays.

Material Science

In material science, this compound has been employed to modify surfaces and create functional materials with specific properties. Its azide functionality allows for easy incorporation into polymer matrices or coatings.

Example: Functionalized Polymers

Research indicates that incorporating this compound into polymeric materials can enhance their biocompatibility and mechanical properties, making them suitable for biomedical applications such as scaffolds for tissue engineering .

Mécanisme D'action

The mechanism of action of 6-azidohexan-1-amine primarily involves its reactivity with other functional groups. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper catalysts. This reaction is highly specific and efficient, making it valuable in bioconjugation and material science .

Comparaison Avec Des Composés Similaires

6-Azidohexanol: Similar structure but with a hydroxyl group instead of an amine.

6-Azidohexanoic Acid: Contains a carboxylic acid group instead of an amine.

6-Azidohexylamine: Another name for 6-azidohexan-1-amine.

Uniqueness: this compound is unique due to its combination of an azide group and an amine group, allowing it to participate in a wide range of chemical reactions. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in various research and industrial applications .

Activité Biologique

6-Azidohexan-1-amine is a compound characterized by its azide and amine functional groups, making it a versatile building block in organic synthesis and bioconjugation. Its unique properties have led to various applications in biological research, particularly in the fields of fluorescent sensing and drug delivery.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₄N₄

- CAS Number : 349553-73-7

- Molecular Weight : 142.20 g/mol

The compound features an azide group (-N₃) and a primary amine group (-NH₂), which facilitate its reactivity in click chemistry and bioconjugation applications. The bifunctionality of this compound allows it to participate in various chemical reactions, including the formation of triazole rings through cycloaddition reactions with alkynes .

1. Fluorescent Sensing

This compound has been utilized as a fluorescent sensor due to its ability to be immobilized on surfaces. The azide group can be conjugated with fluorescent dyes, enabling the detection of biomolecules through changes in fluorescence intensity. This property is particularly beneficial for applications in bioimaging and diagnostics.

2. Bioconjugation Techniques

The azide functionality allows for efficient bioconjugation using click chemistry, which is a powerful tool for attaching drugs or imaging agents to biomolecules such as proteins or nucleic acids. This method enhances the specificity and efficacy of therapeutic agents . For instance, studies have shown successful coupling of this compound with folic acid to create targeted delivery systems for antisense agents, demonstrating its potential in gene silencing applications .

Case Study 1: Photochemical Activation of Antisense Agents

In a study involving the photochemical activation of antisense agents, this compound was used to create conjugates that could be activated by UV light. The results indicated that these conjugates could effectively enter cells and release their active components upon irradiation, leading to gene silencing effects in HeLa cells . This mechanism highlights the potential of using this compound in controlled drug delivery systems.

Case Study 2: Antibody Conjugation

Another application involved the conjugation of fluorescent dyes to antibodies via azido linkers. The study reported successful modification of antibodies without losing their functionality, which is crucial for maintaining their biological activity while enhancing detection capabilities . This demonstrates the utility of this compound in developing advanced diagnostic tools.

Research Findings

Recent research has focused on optimizing the synthesis and application methods for compounds like this compound. Key findings include:

- Reactivity : The compound participates readily in click chemistry, allowing for diverse modifications and functionalization strategies.

- Cellular Uptake : Studies indicate that bioconjugates formed with this compound can enhance cellular uptake of therapeutic agents, providing a pathway for more effective treatments .

Propriétés

IUPAC Name |

6-azidohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMAUAPICAWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476243 | |

| Record name | 6-azidohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349553-73-7 | |

| Record name | 6-azidohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azido-hexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.